molecular formula C20H19ClN4O2 B6452234 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline CAS No. 2640836-53-7

6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline

Cat. No. B6452234
CAS RN: 2640836-53-7
M. Wt: 382.8 g/mol
InChI Key: RTNHLINAGOLTNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline, also known as CPQ, is a heterocyclic compound with a quinoxaline ring structure. It is an important chemical building block that is used in the synthesis of a variety of organic molecules. CPQ has been widely studied for its potential applications in scientific research, ranging from drug discovery to materials science.

Scientific Research Applications

6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline has a variety of potential applications in scientific research. For example, it has been used in the synthesis of drugs for the treatment of cancer and other diseases, as well as in the synthesis of materials for use in electronics and other industries. In addition, 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline has been used in the synthesis of compounds that are useful in the study of enzyme inhibition and drug metabolism. Furthermore, 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline has been used in the synthesis of compounds that are useful in the study of enzyme-catalyzed reactions and in the synthesis of compounds that are useful in the study of drug-target interactions.

Advantages and Limitations for Lab Experiments

6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is easy to synthesize, and it is also relatively stable in aqueous solutions. In addition, 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline is a relatively non-toxic compound and is not likely to cause any adverse reactions in laboratory animals. However, 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline is a relatively large molecule, which can make it difficult to study its effects in detail. In addition, 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline is not very soluble in water, which can make it difficult to use in certain types of experiments.

Future Directions

The potential future directions for the use of 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline in scientific research are numerous. For example, 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline could be used in the development of new drugs for the treatment of cancer and other diseases. In addition, 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline could be used in the synthesis of compounds that are useful in the study of enzyme-catalyzed reactions and in the synthesis of compounds that are useful in the study of drug-target interactions. Furthermore, 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline could be used in the development of materials for use in electronics and other industries. Finally, 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline could be used in the synthesis of compounds that are useful in the study of enzyme inhibition and drug metabolism.

Synthesis Methods

6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline can be synthesized using a variety of methods. The most common method is the reaction of 3-chloropyridine and 4-methoxypiperidine-1-carbonyl chloride in the presence of a base such as sodium carbonate. This reaction yields an intermediate compound, which is then treated with quinoxaline to yield the final product. Other methods for the synthesis of 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline include the reaction of 3-chloropyridine and 4-methoxypiperidine-1-carbonyl chloride in the presence of a palladium catalyst, or the reaction of 3-chloropyridine and 4-methoxypiperidine-1-carbonyl chloride in the presence of an amine catalyst.

properties

IUPAC Name

[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2/c21-16-12-22-6-3-19(16)27-13-14-4-9-25(10-5-14)20(26)15-1-2-17-18(11-15)24-8-7-23-17/h1-3,6-8,11-12,14H,4-5,9-10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNHLINAGOLTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline

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